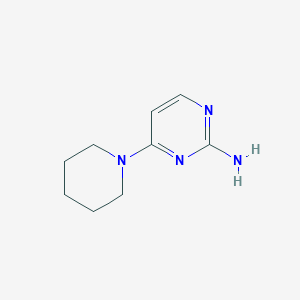

4-(piperidin-1-yl)pyrimidin-2-amine

Description

4-(Piperidin-1-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a 6-membered piperidine ring attached to the 4-position of the pyrimidine core and an amine group at the 2-position. Pyrimidine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, acting as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds . Synthetically, this compound is often prepared via nucleophilic substitution reactions between 4-chloropyrimidin-2-amine derivatives and piperidine under basic conditions .

Properties

CAS No. |

69193-22-2 |

|---|---|

Molecular Formula |

C9H14N4 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-piperidin-1-ylpyrimidin-2-amine |

InChI |

InChI=1S/C9H14N4/c10-9-11-5-4-8(12-9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H2,10,11,12) |

InChI Key |

KDBBKFWKXHVPKZ-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=NC(=NC=C2)N |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2)N |

Other CAS No. |

69193-22-2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-1-yl)pyrimidin-2-amine typically involves the reaction of 2-chloropyrimidine with piperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:

2-chloropyrimidine+piperidine→4-(piperidin-1-yl)pyrimidin-2-amine

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Sodium hydride in DMF.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives

Scientific Research Applications

4-(Piperidin-1-yl)pyrimidin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.

Medicine: Explored for its anticancer properties due to its ability to inhibit specific signaling pathways involved in cell proliferation.

Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(piperidin-1-yl)pyrimidin-2-amine involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations: Heterocyclic Ring Size and Nitrogen Content

Key Compounds

Structural and Functional Insights :

Positional Isomerism and Fused-Ring Derivatives

Key Examples

4-Phenyl-6-(piperidin-1-yl)pyrimidin-2-amine : A phenyl group at the 4-position and piperidine at the 6-position. This compound exhibits higher lipophilicity (logP ~3.2) compared to the parent structure (logP ~2.5), favoring blood-brain barrier penetration .

7-(Piperidin-1-yl)pyrrolo[2,3-d]pyrimidin-2-amine : Fusion of a pyrrole ring to pyrimidine increases rigidity, improving selectivity for kinases like Mer and Axl .

Activity Trends :

Functional Group Modifications

N-Substituted Analogues: N-Benzylidene Derivatives: Schiff base formation at the 2-amine position (e.g., compound 5a-e in ) introduces π-π stacking interactions, enhancing antibacterial activity against Gram-positive pathogens . Thiazolidinone Derivatives: Cyclocondensation with mercaptoacetic acid (e.g., compound 7a-e) improves metabolic stability, with MIC values <1 µg/mL against Staphylococcus aureus .

Hybrid Structures: 3-(2-Aminopyrimidin-4-yl)indoles (): Combining indole and pyrimidine moieties yields dual anti-inflammatory and analgesic activity (87–88% inflammation inhibition in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.